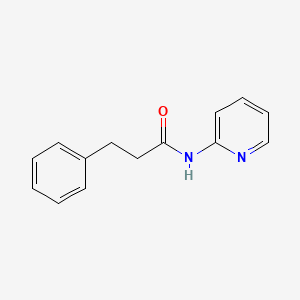

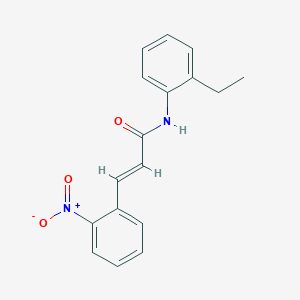

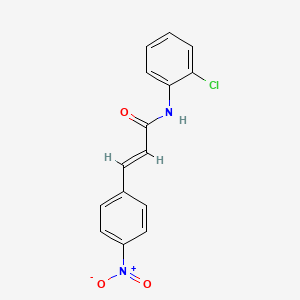

N-mesityl-4-methoxy-3-nitrobenzamide

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzamide group would likely contribute to the planarity of the molecule, while the methoxy, nitro, and mesityl groups could add steric bulk .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on the reactivity of its functional groups. For example, the nitro group is often involved in redox reactions, while the methoxy group could potentially undergo substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar nitro and amide groups could increase its solubility in polar solvents .Applications De Recherche Scientifique

Organic Nonlinear Optical (NLO) Materials

Organic compounds with delocalized π electrons and an extra electron donor/acceptor configuration are of interest for NLO applications. The 4-methoxy-2-nitroaniline (N-mesityl-4-methoxy-3-nitrobenzamide) single crystal has been studied for its NLO properties. Researchers explore its potential in:

Catalysis and Reaction Acceleration

The N-mesityl group plays a crucial role in N-heterocyclic carbene (NHC)-catalyzed reactions. Specifically:

- α-Functionalized Aldehydes : Reactions involving these aldehydes occur more rapidly with N-mesityl-substituted NHCs. The N-mesityl group renders the initial addition of NHC to the aldehyde irreversible, accelerating the formation of the Breslow intermediate. This insight aids in catalyst selection and design .

Antioxidant and Antibacterial Properties

While research reports are being compiled, N-mesityl-4-methoxy-3-nitrobenzamide is part of a class of compounds with potential:

Luminescent Applications

Organic radical molecules, including N-mesitylated trityl radicals, are studied for their luminescent properties. These compounds emit light from their doublet excited state (D1). While specific studies on N-mesityl-4-methoxy-3-nitrobenzamide are not yet available, this field holds promise for various applications .

Biological and Medical Research

Although direct studies on this compound are limited, its structural features suggest potential applications:

- Anti-Inflammatory and Analgesic Properties : Assessing its pain-relieving and anti-inflammatory effects .

Materials Science and Crystal Growth

The growth and characterization of 4-methoxy-2-nitroaniline single crystals provide insights into materials science:

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

4-methoxy-3-nitro-N-(2,4,6-trimethylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c1-10-7-11(2)16(12(3)8-10)18-17(20)13-5-6-15(23-4)14(9-13)19(21)22/h5-9H,1-4H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOARUGOVBNUXKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501216978 | |

| Record name | 4-Methoxy-3-nitro-N-(2,4,6-trimethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501216978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

349085-83-2 | |

| Record name | 4-Methoxy-3-nitro-N-(2,4,6-trimethylphenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=349085-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-3-nitro-N-(2,4,6-trimethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501216978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-fluorophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5842810.png)

![2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1H-benzimidazole](/img/structure/B5842820.png)

![2-{4-[(4-ethoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol](/img/structure/B5842847.png)

![N'-[(3-iodobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5842861.png)

![1-[(4-chloro-3-methylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5842867.png)

![2-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5842885.png)